
4-Cyclopentyl-2-methylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentyl-2-methylcyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopentyl group and a methyl group, along with a hydroxyl group attached to the first carbon of the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-2-methylcyclohexan-1-ol can be achieved through several methods, including:
Grignard Reaction: One common method involves the reaction of cyclopentylmagnesium bromide with 2-methylcyclohexanone, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another approach is the reduction of 4-cyclopentyl-2-methylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopentyl-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromic acid (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromic acid (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 4-Cyclopentyl-2-methylcyclohexanone, 4-Cyclopentyl-2-methylcyclohexanoic acid
Reduction: 4-Cyclopentyl-2-methylcyclohexane
Substitution: 4-Cyclopentyl-2-methylcyclohexyl chloride, 4-Cyclopentyl-2-methylcyclohexyl bromide
Applications De Recherche Scientifique
4-Cyclopentyl-2-methylcyclohexan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopentyl-2-methylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cycloalkane structure allows it to interact with lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simpler cycloalkane with a hydroxyl group, lacking the cyclopentyl and methyl substitutions.
Menthol: A monoterpene alcohol with a similar cyclohexane structure but different substituents.
Cyclopentylmethanol: Contains a cyclopentyl group attached to a methanol moiety, lacking the cyclohexane ring.
Uniqueness
4-Cyclopentyl-2-methylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both cyclopentyl and methyl groups on the cyclohexane ring influences its reactivity and interactions with other molecules, making it valuable in various applications.
Propriétés
Numéro CAS |
72987-60-1 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
4-cyclopentyl-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-9-8-11(6-7-12(9)13)10-4-2-3-5-10/h9-13H,2-8H2,1H3 |
Clé InChI |
NPNPPGCLAHDWKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCC1O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
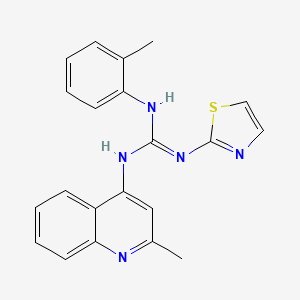


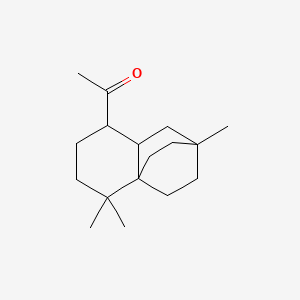
![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)
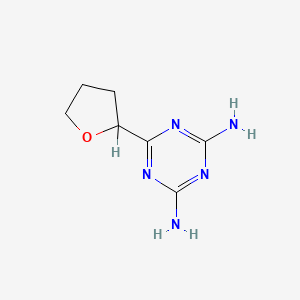
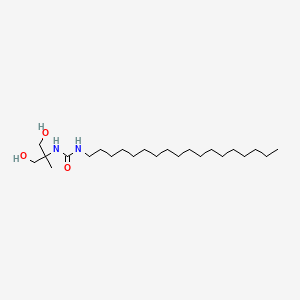
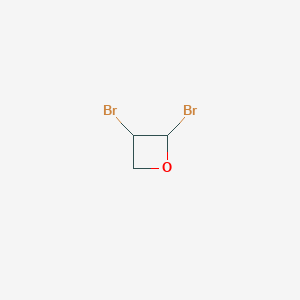


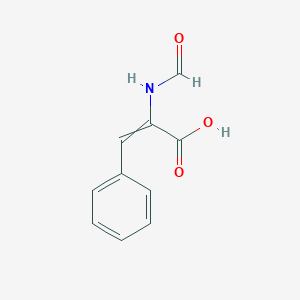
![hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B14458086.png)

